molecular formula C17H12ClNO3S B3015819 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one CAS No. 2034416-66-3

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one

Cat. No.: B3015819
CAS No.: 2034416-66-3
M. Wt: 345.8
InChI Key: NAXBXCYFXPXVMI-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one is a hybrid molecule combining a tetrahydrothienopyridine scaffold with a 4H-chromen-4-one (chromenone) moiety. The tetrahydrothienopyridine core is a well-established pharmacophore in antithrombotic agents (e.g., clopidogrel, ticlopidine), while chromenone derivatives exhibit diverse biological activities, including antibacterial, antioxidant, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXBXCYFXPXVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This involves the cyclization of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the thienopyridine core.

    Chlorination: The thienopyridine core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling with Chromenone: The chlorinated thienopyridine is then coupled with 4H-chromen-4-one under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the thienopyridine moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thienopyridine derivative.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s chromenone moiety makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The thienopyridine moiety can interact with enzyme active sites, potentially inhibiting their activity. The chromenone moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or DNA.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
Property Target Compound Clopidogrel 4e ()
Molecular Weight ~450 g/mol (estimated) 321.82 g/mol ~600 g/mol
Lipophilicity (LogP) High (chloro + chromenone) Moderate (ester group) Moderate (chlorophenyl)
Solubility Low (chromenone carbonyl) Low (prodrug) Low (pyrimidine-thioether)

Biological Activity

The compound 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one is a derivative of both chromenone and thienopyridine structures. These classes of compounds have been extensively studied for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12ClN2O3S\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a chromenone moiety linked to a thieno[3,2-c]pyridine ring, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities including:

  • Anticancer Activity: Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antiplatelet Activity: Related compounds have been studied for their ability to inhibit platelet aggregation.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective properties.

The anticancer activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M phase.
  • Inhibition of Metastasis: Similar compounds have demonstrated the ability to inhibit metastasis by affecting cellular adhesion and migration.

Case Studies

  • Study on Cancer Cell Lines:
    A recent study evaluated the cytotoxic effects of related thienopyridine derivatives on various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AMCF-71.5
Compound BHT-292.0
Target CompoundMCF-71.8
  • In Vivo Studies:
    Another study investigated the effects of a related compound on tumor growth in rodent models. Administration led to a significant reduction in tumor size compared to control groups .

Antiplatelet Activity

The compound's structural similarity to ticlopidine suggests potential antiplatelet effects. Ticlopidine is known for its ability to inhibit platelet aggregation and reduce thrombus formation . In vitro assays demonstrated that derivatives could significantly inhibit ADP-induced platelet aggregation.

Neuroprotective Effects

Emerging research indicates that thienopyridine derivatives may possess neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Q & A

Q. What are the key structural features of this compound, and how can they be validated experimentally?

The compound contains a tetrahydrothieno[3,2-c]pyridine ring fused to a chromen-4-one moiety. X-ray crystallography using programs like SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) is critical for confirming bond lengths, angles, and ring puckering. For example, the tetrahydrothienopyridine ring’s conformation can be analyzed using Cremer-Pople parameters to quantify puckering amplitudes .

Q. Which metabolic enzymes are implicated in its biotransformation, and how should this inform in vitro assays?

CYP2B6, CYP2C19, CYP2D6, and CYP3A4 are primary metabolizing enzymes . When designing hepatic microsomal stability assays, use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways. Table 1 summarizes enzyme contributions:

CYP IsoformContribution (%)Inhibitor
CYP2B625–30Ticlopidine
CYP3A440–45Ketoconazole

Q. What synthetic strategies are reported for the chromen-4-one core?

The chromen-4-one scaffold is typically synthesized via Pechmann condensation or modified Kostanecki reactions. For example, 4-hydroxycoumarin derivatives are synthesized using malonic acid and phenol in POCl₃/ZnCl₂, followed by acylative coupling to the thienopyridine moiety .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrothienopyridine ring improve target binding predictions?

The ring’s puckering affects ligand-receptor interactions. Use Cremer-Pople coordinates to model puckering amplitudes (q) and phases (φ) from crystallographic data. For instance, a pseudorotational analysis may reveal low-energy conformers that align with active-site geometries of targets like P2RY12 .

Q. What genetic polymorphisms influence pharmacological activity, and how can this be addressed in preclinical models?

Mechanistic genes such as ITGB3 (platelet aggregation) and P2RY12 (ADP receptor) exhibit SNPs that alter binding affinity. Use CRISPR-edited cell lines or transgenic animal models expressing human variants (e.g., P2RY12 H1/H2 haplotypes) to study structure-activity relationships under genophenotypic variability .

Q. How can computational models resolve contradictions in CYP-mediated metabolism data?

Conflicting isoform contributions (e.g., CYP2C19 vs. CYP3A4 dominance) may arise from substrate concentration or assay conditions. Employ ensemble docking with flexible active sites (e.g., Glide SP/XP) and molecular dynamics simulations to predict binding poses at varying pH and co-factor levels .

Q. What strategies optimize crystallographic refinement for twinned or low-resolution data?

For twinned crystals, use SHELXL’s TWIN/BASF commands with HKLF5 format data. For low-resolution data (<2.5 Å), apply TLS (Translation-Libration-Screw) refinement and stereochemical restraints to mitigate overfitting .

Methodological Considerations

  • Data Contradiction Analysis : When metabolic stability assays conflict with computational predictions, validate using recombinantly expressed CYP isoforms and LC-MS/MS quantification of metabolites .
  • Multi-Omics Integration : Combine RNA-seq (for CYP expression) with metabolomics (for pathway flux) to contextualize in vivo biotransformation .

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